Sulpiride

概要

説明

スルピリドは、置換ベンザミド誘導体であり、選択的ドパミンD2受容体拮抗薬です。主に統合失調症と重度のうつ病に伴う精神病の治療に使用されます。 スルピリドは、幻覚や妄想などの陽性症状よりも、社会的な引きこもりや無気力などの統合失調症の陰性症状の治療に効果があることで知られています .

製法

合成経路と反応条件

スルピリドの合成は、一般的に2-メトキシ-5-アミノスルホニルメチル安息香酸とN-エチル-2-アミノメチルテトラヒドロピロールの縮合反応を伴います。 この反応により粗製のスルピリド生成物が生成され、その後精製されて高純度のスルピリド生成物が得られます .

工業的製造方法

工業的な環境では、スルピリドの調製は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、同じ縮合反応と、最終生成物が要求される品質基準を満たすことを保証するための精製ステップが含まれます。 工業的な方法は、エネルギー消費量が少なく、収率が高いという点で、コスト効率が高いように設計されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sulpiride typically involves the condensation reaction of 2-methoxy-5-aminosulfonyl methyl benzoate with N-ethyl-2-aminomethyl tetrahydropyrrole. This reaction produces a crude this compound product, which is then refined to obtain a high-purity this compound product .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the same condensation reaction, followed by purification steps to ensure the final product meets the required quality standards. The industrial method is designed to be cost-effective, with low energy consumption and high yield .

化学反応の分析

反応の種類

スルピリドは、以下を含むさまざまな化学反応を起こします。

酸化: スルピリドは、特定の条件下で酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応によって、スルピリドは対応するアミン誘導体に変換される可能性があります。

置換: スルピリドは、特にスルホンアミド基で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で一般的に使用されます。

主要な生成物

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

置換: さまざまな置換ベンザミド。

科学的研究の応用

Sulpiride is an atypical antipsychotic medication of the benzamide class used to treat psychosis associated with schizophrenia and major depressive disorder . It is chemically and clinically similar to amisulpride, and levothis compound, its purified levo-isomer, is sold in some countries for similar purposes . this compound is commonly used in Asia, Central America, Europe, South Africa, and South America but is not approved in the United States, Canada, or Australia .

Schizophrenia

This compound's primary medical application is managing schizophrenia symptoms as a monotherapy or adjunctive therapy for treatment-resistant cases . As a D2-like dopamine receptor (D2R) antagonist, this compound is an important antipsychotic drug in treating schizophrenia . Research suggests that D2R antagonist antipsychotic medications, like this compound, may exert their effects by reducing hyperactivity in specific brain regions of individuals with schizophrenia .

Depression and Anxiety

This compound has also been used to treat dysthymia, and low-quality evidence suggests it may accelerate antidepressant response in patients with major depressive disorder . In Japan, this compound is approved for treating both schizophrenia and major depressive disorder (at low doses) . There is also evidence of its effectiveness in treating panic disorder . Studies using low doses of this compound in treating refractory panic disorder have reported positive results in small open-label studies .

Other uses

In some countries, this compound is indicated for treating vertigo . It is also used for peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .

Schizophrenia Models

This compound is used in scientific research to study schizophrenia. Microinjection of this compound into the ventral pallidum (VP) of the brain can normalize hyperactivity in rat models of schizophrenia . Studies have shown that this compound reduces positive symptom-like habituation disturbances in these models, suggesting that VP D2 receptors play a crucial role in the formation of these disturbances .

Spatial Learning and Motivation

The effects of this compound on spatial learning and motivation have also been explored. Research has investigated how this compound influences motivational and learning processes by modifying the behavior of animals . Studies use paradigms like the Morris water maze and conditioned place preference tests to examine these effects .

Drug-Induced Parkinsonism

This compound has been recognized as a potential cause of drug-induced parkinsonism (DIP) . Studies have analyzed this compound-induced parkinsonism (SIP) in patients with peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .

Extrapyramidal Symptoms and Hyperprolactinemia

This compound is associated with an increased risk of extrapyramidal symptoms (EPS) and hyperprolactinemia . A study found that the potential risk of these side effects could be as high as that induced by haloperidol .

Other Adverse Reactions

Research has also noted an increase in the use of stomatological corticosteroids, emollient laxatives, dermatological preparations of corticosteroids, quinolone antibacterials, and topical products for joint and muscular pain following the initiation of this compound treatment .

This compound-Induced Parkinsonism in PUD and GERD Patients

作用機序

スルピリドは、主にドパミンD2およびD3受容体を拮抗することにより効果を発揮します。これらの受容体をブロックすることにより、スルピリドは、気分調節と精神病症状に関与する神経伝達物質であるドパミンの活性を低下させます。 この作用は、統合失調症やうつ病の症状を軽減するのに役立ちます . in silico研究によると、スルピリドは、ドパミン受容体内のAsp-119やPhe-417などの特定のアミノ酸残基と相互作用すると考えられています .

類似化合物の比較

スルピリドは、アミスルプリドやスルトプリドなどの他の置換ベンザミドと化学的および臨床的に類似しています。 これらの化合物は、ドパミンD2およびD3受容体に対して高い選択性を共有していますが、その親和性と薬物動態プロファイルは異なります . 例えば:

アミスルプリド: D2受容体に対する親和性が高く、統合失調症の陽性症状と陰性症状の両方の治療に使用されます。

スルトプリド: スルピリドに似ていますが、薬物動態プロファイルが異なり、D2受容体に対する親和性がわずかに低くなっています。

類似化合物のリスト

- アミスルプリド

- スルトプリド

- レモキシプリド

- ラクロプリド

- モクロベミド

スルピリドの独特のプロファイルは、ドパミンD2およびD3受容体の選択的拮抗作用にあり、統合失調症の陰性症状の治療に特に効果的です .

類似化合物との比較

Sulpiride is chemically and clinically similar to other substituted benzamides, such as amisulpride and sultopride. These compounds share a high degree of selectivity for dopamine D2 and D3 receptors but differ in their affinities and pharmacokinetic profiles . For example:

Amisulpride: Has a higher affinity for D2 receptors and is used to treat both positive and negative symptoms of schizophrenia.

Sultopride: Similar to this compound but with a different pharmacokinetic profile and slightly lower affinity for D2 receptors.

List of Similar Compounds

- Amisulpride

- Sultopride

- Remoxipride

- Raclopride

- Moclobemide

This compound’s unique profile lies in its selective antagonism of dopamine D2 and D3 receptors, making it particularly effective for treating the negative symptoms of schizophrenia .

生物活性

Sulpiride is an atypical antipsychotic primarily used in the treatment of schizophrenia, with a unique pharmacological profile that distinguishes it from other antipsychotics. This article explores the biological activity of this compound, including its mechanism of action, therapeutic efficacy, potential side effects, and relevant case studies.

This compound functions as a selective antagonist of the D2 dopamine receptors. It exhibits a high affinity for D2 and D3 receptors, which are crucial for modulating dopaminergic activity in the brain. The drug's effectiveness is linked to its ability to occupy approximately 65-80% of D2 receptors to achieve optimal therapeutic outcomes while minimizing adverse effects . Additionally, this compound interacts with carbonic anhydrase enzymes, further influencing its pharmacological effects .

Pharmacokinetics

- Absorption : this compound has an oral bioavailability of approximately 27% and reaches peak plasma concentrations (C_max) between 232-403 ng/mL after a dose of 100-108 mg .

- Volume of Distribution : The average volume of distribution is reported as 2.72 ± 0.66 L/kg .

- Protein Binding : this compound binds to plasma proteins, which influences its distribution and efficacy.

Efficacy in Schizophrenia Treatment

Numerous studies have demonstrated the effectiveness of this compound in treating schizophrenia compared to other antipsychotics:

- Comparative Effectiveness : A study involving 1,324 patients found that this compound had a significantly lower risk of non-persistence in treatment compared to risperidone, haloperidol, and olanzapine .

- Adverse Reactions : Despite its effectiveness, this compound is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. A study indicated an adjusted odds ratio for EPS at 1.73 and hyperprolactinemia at 12.04 when compared to other antipsychotics .

Side Effects and Risks

This compound is linked to several side effects that may impact its clinical use:

- Extrapyramidal Symptoms (EPS) : The incidence of EPS in patients treated with this compound can be significant, necessitating careful monitoring .

- Hyperprolactinemia : Elevated prolactin levels can lead to various complications, including sexual dysfunction and menstrual irregularities .

- Parkinsonism Risk : A study indicated that patients on this compound had a higher incidence rate of parkinsonism compared to controls, particularly among older adults and those with comorbid conditions .

Case Study: Chronic Depression

A small-scale study involving ten patients with chronic depression suggested that this compound could be beneficial in alleviating symptoms of major depression or dysthymia. Seven out of ten patients showed positive responses; however, the variability in individual responses highlighted the need for further controlled trials .

Research Findings on Dosage

Research indicates that low doses (50-150 mg) may exert antidepressant effects by acting on presynaptic autoreceptors, suggesting a broader therapeutic potential beyond schizophrenia . Conversely, higher doses may lead to increased side effects such as EPS.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | D2 dopamine receptor antagonist |

| Bioavailability | Approximately 27% |

| C_max | 232-403 ng/mL after a dose of 100-108 mg |

| Volume of Distribution | 2.72 ± 0.66 L/kg |

| Efficacy in Schizophrenia | Lower risk of treatment non-persistence compared to other antipsychotics |

| Common Side Effects | EPS, hyperprolactinemia, parkinsonism |

特性

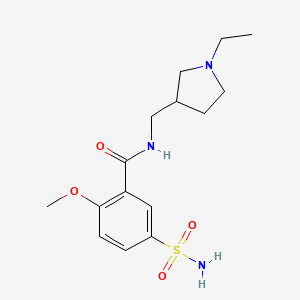

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042574 | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |

| Record name | SID11532906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15676-16-1 | |

| Record name | (±)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulpiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。